Product packaging for 2,12-Diformyl-dibenzo[c,h]acridine(Cat. No.:CAS No. 263708-49-2)

2,12-Diformyl-dibenzo[c,h]acridine

Cat. No.: B1610923
CAS No.: 263708-49-2
M. Wt: 335.4 g/mol
InChI Key: XMHLBJHUEGBDOL-UHFFFAOYSA-N
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Description

Contextualization of Acridine (B1665455) and Dibenzoacridine Scaffolds in Contemporary Organic Chemistry Research

Acridine, a nitrogen-containing heterocyclic molecule, and its more complex annulated derivatives like dibenzoacridines, are foundational structures in organic chemistry. researchgate.netlookchem.com Their planarity and extended π-systems lead to interesting photophysical and electronic properties. acs.org Historically, acridine derivatives have been investigated for their biological activities. researchgate.netacs.org In modern research, the focus has expanded to their application as building blocks for functional materials, such as organic light-emitting diodes (OLEDs), molecular sensors, and supramolecular assemblies. The rigid dibenzo[c,h]acridine scaffold, in particular, provides a well-defined and predictable geometry for the construction of larger, more complex molecular architectures.

Significance of Formyl Functionalization in Polycyclic Aromatic Heterocycles for Research Applications

The introduction of a formyl group (-CHO) onto a polycyclic aromatic heterocycle is a powerful synthetic strategy. The aldehyde functionality is highly versatile and can participate in a wide array of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in condensation reactions to form imines, oximes, and other derivatives. This versatility makes formyl-functionalized heterocycles valuable intermediates in the synthesis of more elaborate molecules with tailored properties. For instance, the formyl group can act as a key linkage point for the construction of macrocycles and other complex receptor molecules designed for molecular recognition.

Overview of Key Research Areas in Dibenzoacridine Chemistry: A Mechanistic and Methodological Perspective

Research in dibenzoacridine chemistry is multifaceted, with significant efforts directed towards the development of efficient synthetic methodologies. These often involve multi-component reactions and transition-metal-catalyzed cross-coupling reactions to construct the core heterocyclic system and introduce various substituents. A key area of investigation is the exploration of their potential as molecular receptors. The rigid dibenzoacridine spacer can be functionalized with recognition motifs to create cavities or clefts that can selectively bind to guest molecules.

A notable example in this field is the work by Jayanta K. Ray and his research group, who have explored the use of dibenzo[c,h]acridine derivatives as scaffolds for molecular receptors. Their research has demonstrated the synthesis of functionalized dibenzo[c,h]acridines and their subsequent elaboration into more complex structures with specific binding capabilities.

A pivotal development in this area was the synthesis of 2,12-Diformyl-dibenzo[c,h]acridine . This dialdehyde (B1249045) serves as a crucial building block for creating larger, symmetrical receptor molecules. The synthetic strategy developed by Ray and co-workers involves a multi-step sequence starting from readily available precursors.

The synthetic pathway to this compound, as detailed in their research, is a testament to the intricate nature of organic synthesis in this field. The process begins with the preparation of a β-chlorovinylaldehyde derivative, which then undergoes a condensation reaction with a substituted naphthylamine. This is followed by a thermal cyclization and subsequent dehydrogenation to form the stable, aromatic dibenzo[c,h]acridine core. The introduction of the formyl groups at the 2 and 12 positions is achieved through a directed metalation-formylation sequence.

The following table outlines the key synthetic transformations leading to this compound:

StepReactantsReagents and ConditionsProductYield (%)
i2-NaphtholPOCl₃, DMF, trichloroethylene, 60–65°C, 6 h2-hydroxy-1-naphthaldehyde-
ii2-hydroxy-1-naphthaldehydePOCl₃/DMFβ-chlorovinylaldehyde derivative (2)94
iiiChloroaldehyde (2)7-bromo-1-naphthylamine, benzene (B151609), reflux, 20 hImine derivative (3)92
ivImine derivative (3)250–270°C, 25 minDihydrodibenz[c,h]acridine derivative (4)85
vDihydrodibenz[c,h]acridine derivative (4)DDQ, C₆H₅Cl, reflux, 20 h2,12-Dibromodibenzo[c,h]acridine (5)-
viDibromo derivative (5)n-BuLi, TMEDA, THF, -78°C, 35–40 min, then DMF at -78°C, 2 hThis compound (6) -

Data sourced from Ray, J. K., et al. / Tetrahedron 56 (2000) 909–912. Please note that yields for all steps were not provided in the accessible text.

The successful synthesis of this dialdehyde opened the door to further functionalization. For example, it was subsequently reacted with diethylenetriamine (B155796) and then reduced with sodium borohydride (B1222165) to create a more complex receptor molecule. The binding affinity of these novel receptors with guest molecules like urea (B33335) was then investigated, highlighting the practical application of this compound as a versatile synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H13NO2 B1610923 2,12-Diformyl-dibenzo[c,h]acridine CAS No. 263708-49-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

263708-49-2

Molecular Formula

C23H13NO2

Molecular Weight

335.4 g/mol

IUPAC Name

2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-6,20-dicarbaldehyde

InChI

InChI=1S/C23H13NO2/c25-12-14-1-3-16-5-7-18-11-19-8-6-17-4-2-15(13-26)10-21(17)23(19)24-22(18)20(16)9-14/h1-13H

InChI Key

XMHLBJHUEGBDOL-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC3=CC4=C(C5=C(C=CC(=C5)C=O)C=C4)N=C32)C=O

Canonical SMILES

C1=CC(=CC2=C1C=CC3=CC4=C(C5=C(C=CC(=C5)C=O)C=C4)N=C32)C=O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2,12 Diformyl Dibenzo C,h Acridine

Retrosynthetic Analysis of the 2,12-Diformyl-dibenzo[c,h]acridine Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available precursors. The primary disconnection strategy involves breaking the bonds that form the acridine (B1665455) core, suggesting that the final cyclization step is a key transformation.

The formyl groups at the 2 and 12 positions can be considered as functional group interconversions from other functionalities, such as methyl or carboxyl groups, which can be introduced at an earlier stage. A plausible retrosynthetic pathway would involve the disconnection of the dibenzo[c,h]acridine framework into two main building blocks: a suitably substituted naphthalene (B1677914) derivative and a substituted aniline (B41778) or diphenylamine (B1679370) derivative. This approach allows for the strategic introduction of the formyl precursors onto the individual aromatic rings before the final annulation.

Precursor Synthesis and Functional Group Introduction Strategies for Diformyl Moieties

One common strategy is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formamide, such as N,N-dimethylformamide, to directly formylate activated aromatic rings. Alternatively, the Rieche formylation, using dichloromethyl methyl ether and a Lewis acid catalyst like titanium tetrachloride, provides another direct route to aromatic aldehydes.

For less reactive aromatic systems, a multi-step approach may be necessary. This could involve the introduction of a methyl group, followed by its oxidation to an aldehyde. Another approach is the conversion of a carboxylic acid or its ester derivative to the corresponding aldehyde, often via a Weinreb amide intermediate to control the reduction. The choice of method depends on the specific reactivity of the precursor molecules and the compatibility of the functional groups present.

Cyclization and Annulation Reactions for Dibenzo[c,h]acridine Ring Formation

The construction of the fused four-ring system of dibenzo[c,h]acridine is the cornerstone of the synthesis. Several modern and classical cyclization methods can be envisioned for this purpose.

Brønsted Acid-Mediated Ring-Closing Alkyne–Carbonyl Metathesis

Brønsted acid-mediated cyclization represents another effective strategy. A three-step synthesis of dibenzo[a,j]acridines, isomeric to the target molecule, has been reported using this method. researchgate.net This approach typically involves the regioselective palladium-catalyzed cross-coupling of precursors to create a diarylamine intermediate containing an alkyne and a carbonyl group. researchgate.net Subsequent treatment with a Brønsted acid, such as methanesulfonic acid, induces a cycloisomerization to furnish the dibenzoacridine core in good yields. researchgate.net

Multi-Step Approaches for Structurally Complex Acridine Derivatives

The synthesis of structurally complex acridines often necessitates multi-step sequences. chemistryviews.org Traditional methods like the Ullmann condensation and Bernthsen synthesis have been widely used. nih.gov The Ullmann synthesis involves the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong acid, followed by cyclization to an acridone, which can then be reduced and dehydrogenated to the acridine. nih.gov The Bernthsen synthesis reacts a diphenylamine with a carboxylic acid using zinc chloride. nih.gov While robust, these methods may require harsh reaction conditions. More recent innovations include modular approaches that leverage photo-excitation combined with copper-mediated cascade annulations to build the acridine skeleton. chemistryviews.org

Directed Functionalization Techniques for Specific Formyl Group Placement

The synthesis of this compound necessitates a high degree of regioselectivity to introduce the formyl groups at the desired C-2 and C-12 positions. This is a considerable challenge in polycyclic aromatic systems which often possess multiple reactive sites. Directed functionalization strategies are therefore paramount.

One of the most effective methods for achieving such selectivity is through directed ortho-metalation (DoM) . This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org In the context of dibenzo[c,h]acridine synthesis, a precursor bearing appropriate directing groups can be strategically employed. For instance, a synthetic route starting from a dibromo-dibenzo[c,h]acridine derivative allows for halogen-metal exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.com This approach offers excellent control over the position of functionalization.

Another powerful strategy is transition-metal-catalyzed C-H activation . This burgeoning field offers the potential for direct formylation of C-H bonds, bypassing the need for pre-functionalized substrates. researchgate.net While specific applications to this compound are not widely reported, the principles are applicable. For N-heterocycles, transition metals like rhodium and palladium can catalyze the direct introduction of functional groups. researchgate.netnih.govresearchgate.net The regioselectivity in these reactions is often governed by the inherent electronic properties of the heterocyclic system and the nature of the catalyst and ligands employed. nih.gov

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic compounds. organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride, to introduce a formyl group. organic-chemistry.org The regioselectivity of the Vilsmeier-Haack reaction on dibenzo[c,h]acridine itself would be influenced by the electron density of the various positions on the aromatic core. Theoretical studies on aza-polycyclic aromatic hydrocarbons (aza-PAHs) can provide insights into the most nucleophilic sites, thereby predicting the likely outcome of such electrophilic substitution reactions. nih.gov For instance, in many aza-PAHs, the positions ortho and para to the nitrogen atom are activated towards electrophilic attack.

TechniquePrincipleReagentsSelectivity Control
Directed ortho-Metalation (DoM)A directing group guides deprotonation to the ortho position.Organolithium reagents (e.g., n-BuLi), DMFPosition of the directing group.
C-H ActivationTransition metal catalysts directly functionalize C-H bonds.Rh, Pd catalystsCatalyst, ligands, electronic properties of the substrate.
Vilsmeier-Haack ReactionElectrophilic substitution with a Vilsmeier reagent.DMF, POCl₃Electron density of the aromatic ring.

Green Chemistry and Sustainable Synthetic Route Development for Dibenzoacridines

The synthesis of complex molecules like this compound often involves multiple steps and the use of hazardous reagents and solvents, leading to significant waste generation. The principles of green chemistry aim to mitigate this environmental impact by designing more sustainable synthetic processes.

Key green chemistry metrics, such as Atom Economy (AE) , E-Factor (Environmental Factor) , and Process Mass Intensity (PMI) , are used to evaluate the environmental footprint of a synthesis. A higher atom economy and lower E-Factor and PMI indicate a greener process.

The development of sustainable routes for dibenzoacridines can focus on several areas:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis.

Catalytic Methods: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. For instance, the development of copper-catalyzed N-formylation of N-heterocycles using methanol (B129727) as a sustainable C1 source represents a step towards greener formylation processes. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can reduce solvent usage, energy consumption, and waste generation.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. rsc.org

While a specific "green" synthesis for this compound has not been extensively documented, the application of these green chemistry principles to the known synthetic pathways can lead to more sustainable production methods. For example, exploring solid-phase synthesis could simplify purification and reduce solvent waste. nih.gov Furthermore, investigating catalytic C-H formylation methods would improve the atom economy by avoiding the pre-functionalization steps required in traditional cross-coupling approaches.

Green Chemistry PrincipleApplication in Dibenzoacridine SynthesisPotential Benefits
Use of Safer SolventsReplacing chlorinated solvents with water or bio-derived solvents.Reduced toxicity and environmental pollution.
CatalysisEmploying recyclable catalysts for formylation and cyclization steps.Increased efficiency, reduced waste.
Designing for Energy EfficiencyUtilizing microwave-assisted synthesis or one-pot procedures.Reduced energy consumption and reaction times.
Atom EconomyDeveloping direct C-H functionalization methods.Maximizing the incorporation of starting materials into the final product.

Advanced Spectroscopic and Analytical Methodologies in Research on 2,12 Diformyl Dibenzo C,h Acridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like 2,12-Diformyl-dibenzo[c,h]acridine. Techniques beyond simple one-dimensional proton and carbon spectra are often necessary to unambiguously assign resonances in polycyclic aromatic hydrocarbons (PAHs) and their derivatives. ipb.pt

For instance, two-dimensional (2D) NMR methods such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton spin systems within the molecule. ipb.pt In cases of unresolved resonances due to spectral crowding, which is common in large aromatic systems, multiple quantum filtration techniques can simplify the spectra by eliminating certain resonances, thereby aiding in assignment.

Furthermore, Diffusion-Ordered NMR Spectroscopy (DOSY) has emerged as a powerful non-invasive method for analyzing mixtures of PAHs and studying their interactions. mdpi.com This technique separates the NMR signals of different species in a mixture based on their unique diffusion coefficients, which are dependent on molecular size and shape. mdpi.com While specific DOSY studies on this compound are not detailed in the provided results, the methodology is highly applicable for assessing its purity and studying its aggregation behavior in solution. The diffusion coefficients for various PAHs can be determined from a single DOSY spectrum, allowing for clear differentiation. mdpi.com

Theoretical calculations using Density Functional Theory (DFT) are also employed to predict proton and carbon chemical shifts, which can then be compared with experimental data to confirm structural assignments and understand the conformational dynamics of complex molecules. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Techniques for Structural Analysis

Technique Information Provided Application to this compound
¹H NMR Provides information on the chemical environment of hydrogen atoms. Assigns aromatic and aldehydic proton signals.
¹³C NMR Provides information on the carbon framework. Assigns aromatic and carbonyl carbon signals.
COSY Correlates protons that are coupled to each other. Establishes connectivity between adjacent protons on the acridine (B1665455) backbone.
HSQC/HMQC Correlates protons to their directly attached carbons. Links specific proton signals to their corresponding carbon signals.
HMBC Correlates protons to carbons over two or three bonds. Confirms long-range connectivity and aids in assigning quaternary carbons.

| DOSY | Separates signals based on molecular diffusion rates. | Assesses sample purity and studies molecular aggregation in solution. mdpi.com |

UV-Visible Absorption Spectroscopy for Electronic Transition Analysis

UV-Visible absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For polycyclic aromatic compounds like dibenzo[c,h]acridines, the spectra are characterized by sharp absorption bands corresponding to π → π* transitions. The position, intensity, and shape of these bands are sensitive to the molecular structure, substitution pattern, and solvent environment. researchgate.netresearchgate.net

The absorption spectra of functionalized dibenzo[g,p]chrysenes, which share a similar polycyclic aromatic core, show that the electronic properties can be significantly varied by the introduction of electron-donating or electron-withdrawing substituents. nih.gov In the case of this compound, the two formyl (-CHO) groups act as electron-withdrawing groups, which are expected to influence the energy of the molecular orbitals and thus the absorption wavelengths.

Studies on related acridine derivatives show that their interaction with other molecules, such as DNA, can be monitored by changes in the UV-Vis spectrum, often resulting in hypochromism (decreased absorbance) or hyperchromism (increased absorbance) and shifts in the absorption maxima (bathochromic or hypsochromic shifts). researchgate.net The lowest energy absorption feature is typically used to determine the S₀→S₁ transition energy. rsc.org

Table 2: Typical UV-Vis Absorption Data for Related Polycyclic Aromatic Compounds

Compound Family Solvent Absorption Maxima (λ_max) [nm] Reference
Dibenzo[a,j]acridines Dichloromethane ~350-450 researchgate.net
Dibenzo[g,p]chrysenes Not Specified Not Specified nih.gov

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy provides deep insights into the photophysical properties of molecules by analyzing the light emitted after excitation. This is particularly relevant for dibenzoacridine derivatives, which often exhibit interesting emissive properties. researchgate.netnih.gov

Quantum Yield Determination Methodologies

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com Its accurate measurement is crucial for applications in fields like organic light-emitting diodes (OLEDs). scispace.com

There are two primary methods for determining Φf:

Relative Method : This common method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. edinst.comacs.org The sample and standard are measured under identical conditions. edinst.com The quantum yield is calculated using the equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. acs.org

Absolute Method : This method does not require a reference standard and is the only reliable technique for solid-state samples like thin films. horiba.comedinst.com It uses an integrating sphere to collect all photons emitted from the sample. researchgate.netyoutube.com The quantum yield is determined by directly comparing the number of emitted photons to the number of absorbed photons, which are calculated from the measured spectra of the excitation source with and without the sample in the sphere. youtube.combjraylight.com

For solid-state measurements, which would be relevant for this compound as a material, a commercial spectrofluorometer equipped with an integrating sphere is used to overcome issues related to the angular dependence of emission from films. horiba.comresearchgate.net

Stokes Shift Analysis and Solvent Effects

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. This shift provides information about the difference in geometry and electronic structure between the ground (S₀) and the first excited (S₁) states.

The photophysical properties of fluorescent molecules can be significantly influenced by the solvent environment, a phenomenon known as solvatochromism. nih.gov Studies on substituted imidazonaphthyridine derivatives show that the Stokes shift often increases with increasing solvent polarity. nih.gov This positive solvatochromism indicates that the excited state has a larger dipole moment than the ground state, meaning it is more stabilized by polar solvents. nih.govnih.gov Analyzing the emission spectra of this compound in a range of solvents with varying polarities would allow for the characterization of its excited-state dipole moment and provide insights into the nature of the emitting state. nih.gov

Time-Resolved Emission Measurements

Time-resolved emission measurements are used to determine the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This is a key parameter for understanding the dynamics of photophysical processes, including fluorescence and non-radiative decay pathways. scispace.com

Techniques like femtosecond transient absorption spectroscopy are used to elucidate the relaxation mechanisms of excited states. scispace.comchemrxiv.org For example, studies on dibenzothiophene (B1670422) derivatives, which are also polycyclic aromatic compounds, show that after initial excitation, the molecule relaxes in the S₁ state with lifetimes on the picosecond scale before undergoing processes like fluorescence or intersystem crossing to the triplet state. scispace.com The excited-state lifetimes of acridine itself are very short, but they can be substantially increased when the molecule forms clusters with water or is in an aqueous solution. nih.gov Investigating the fluorescence decay kinetics of this compound would reveal its intrinsic excited-state lifetime and how it is affected by its environment.

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox behavior of molecules, providing information on their oxidation and reduction potentials. These properties are crucial for understanding the electronic structure and for designing materials for electronic applications.

For dibenzo[a,j]acridines, CV studies have been performed to assess their electrochemical properties. researchgate.net Similarly, detailed electrochemical studies on 9-acridinyl amino acid derivatives have revealed that the acridine ring system can undergo oxidation and reduction processes. nih.gov The redox behavior is influenced by the substituents on the acridine core. nih.gov

A typical CV experiment for this compound would involve scanning the potential of a working electrode and measuring the resulting current as the compound is oxidized and reduced. The resulting voltammogram would show peaks corresponding to these redox events. From the peak potentials, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated, which are critical parameters for evaluating its potential use in organic electronic devices.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Dibenzo[g,p]chrysenes
Dibenzo[a,j]acridines
Imidazonaphthyridine derivatives
Dibenzothiophene derivatives
Acridine

Microscopic Techniques for Self-Assembly Characterization

Microscopic techniques are indispensable for visualizing the arrangement of molecules on surfaces. For a compound like this compound, these methods provide direct evidence of self-assembly, monolayer formation, and surface morphology, which are critical for applications in thin-film devices.

Scanning Tunneling Microscopy (STM) is a powerful tool for imaging the two-dimensional self-assembly of molecules on conductive substrates with sub-molecular resolution. For dibenzo[c,h]acridine derivatives, STM studies on highly oriented pyrolytic graphite (B72142) (HOPG) reveal a strong tendency to form highly ordered monolayers. diva-portal.org The large, planar aromatic core of the dibenzo[c,h]acridine moiety promotes π-π stacking interactions, while the strategically placed formyl groups can introduce specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that guide the assembly process.

The formation of aggregates or multi-layered structures can also be observed. STM studies on similar systems have shown that the second layer often continues the ordered packing of the first, though with potentially different stacking arrangements. diva-portal.org The stability and structure of these aggregates are crucial for understanding thin-film growth and properties.

Atomic Force Microscopy (AFM) is a complementary technique to STM that provides three-dimensional topographical information about a surface. Unlike STM, AFM does not require a conductive sample, making it versatile for a wider range of thin-film systems. For a film of this compound, AFM can be used to assess large-area surface morphology, including the uniformity of monolayers, the size and shape of crystalline domains, and the presence of defects or aggregates. The average surface roughness can be precisely quantified, which is a critical parameter for applications in organic electronics where smooth interfaces are required. nih.gov

Beyond topography, AFM, when operated in Lateral Force Microscopy (LFM) mode, becomes a powerful tool for studying nanotribological properties. mdpi.comd-nb.info Nanotribology investigates friction, adhesion, and wear at the nanoscale. The frictional force between the AFM tip and the sample surface is highly sensitive to the surface chemistry. For a monolayer of this compound, the exposed formyl groups would create a surface with different chemical and energetic properties compared to the parent dibenzoacridine.

Studies on other self-assembled monolayers have shown a clear correlation between the terminal functional group and the frictional response. oxinst.cn A surface rich in polar formyl groups would likely exhibit higher adhesion and friction forces when probed with a polar AFM tip (e.g., one functionalized with -OH or -COOH groups) due to hydrogen bonding and dipole-dipole interactions. Conversely, a non-polar tip would experience different frictional forces. By measuring friction as a function of applied load, a coefficient of friction for the monolayer can be determined, providing fundamental insights into its lubricating or wear-resistant properties. nih.govoxinst.com This information is vital for the development of molecular-scale lubricants or protective coatings for micro- and nanoelectromechanical systems (MEMS/NEMS). d-nb.inforesearchgate.net

X-ray Diffraction (XRD) for Supramolecular Framework Analysis

While microscopic techniques excel at characterizing 2D surface structures, X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of molecules within a bulk crystal. rsc.org For a compound like this compound, single-crystal XRD provides precise information on bond lengths, bond angles, and the unit cell parameters of its crystal lattice. This data is fundamental to understanding the supramolecular framework, which is the extended structure built from intermolecular interactions. nih.govnih.gov

Computational and Theoretical Investigations of 2,12 Diformyl Dibenzo C,h Acridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2,12-Diformyl-dibenzo[c,h]acridine, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic parameters.

A computational study on the carbocations of the parent compound, dibenzo[a,h]acridine, utilized DFT at the B3LYP/6-31G level to understand structure-reactivity relationships. nih.gov Similar studies on related heterocyclic compounds often employ DFT to predict molecular structures and compare them with experimental data, showing good agreement. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity and electronic property analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies higher reactivity and suggests that the molecule can be easily excited. mdpi.com This gap is also directly related to the electronic absorption properties of the molecule. For organic molecules with extended π-conjugation, the HOMO-LUMO gap is a key indicator of potential for applications in materials science, such as in nonlinear optical materials. nih.gov For instance, in a study of a cocrystal involving acridine (B1665455), the calculated HOMO-LUMO energy gap was 2.434 eV, indicating potential for charge transfer interactions crucial for nonlinear optical properties. nih.gov

A hypothetical FMO analysis for this compound would likely show the HOMO and LUMO orbitals delocalized over the extended π-system of the dibenzoacridine core. The electron-withdrawing nature of the two formyl (-CHO) groups would be expected to lower the energies of both the HOMO and LUMO, potentially narrowing the HOMO-LUMO gap compared to the unsubstituted parent molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual published results.)

ParameterExpected Energy (eV)
EHOMO-5.8 to -6.2
ELUMO-2.5 to -2.9
ΔE (HOMO-LUMO Gap) 3.0 to 3.7

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the photophysical properties of molecules. These methods can simulate the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

The calculated HOMO-LUMO gap from DFT provides a good first approximation of the optical band gap. mdpi.com This theoretical value corresponds to the energy required for the lowest energy electronic transition, which can be experimentally verified using UV-Vis spectroscopy. nih.gov For complex organic molecules, TD-DFT calculations offer a more refined prediction of the absorption spectra by considering transitions between various molecular orbitals. rsc.org A study on novel triazine derivatives demonstrated how these computational methods could be used to explain the spectroscopic behavior of new dyes. mdpi.com

For this compound, TD-DFT calculations would be expected to predict strong absorptions in the UV-visible region, characteristic of large aromatic systems. The presence of the formyl groups would likely cause a red-shift (shift to longer wavelengths) in the absorption bands compared to the unsubstituted dibenzo[c,h]acridine.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP map would be expected to show negative potential (red) around the nitrogen atom of the acridine ring and the oxygen atoms of the formyl groups, as these are the most electronegative atoms. Regions of positive potential (blue) would likely be located near the hydrogen atoms of the formyl groups and over the aromatic protons. Such maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital in crystal engineering and biological activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for single, static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact with each other or with a solvent.

For a relatively rigid molecule like this compound, MD simulations would be most useful for studying its interactions with other molecules. For example, simulations could model how these molecules pack together in a crystal, revealing the dominant intermolecular forces (e.g., π-π stacking, hydrogen bonding). MD can also be used to investigate how the molecule associates in solution, which can be crucial for understanding crystallization processes. researchgate.net Although the core dibenzoacridine structure is planar, the formyl groups have rotational freedom, and MD could explore the preferred orientations of these groups in different environments.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics, including frequency conversion and optical switching. Organic molecules with large, delocalized π-electron systems, particularly those with electron-donating and electron-accepting groups, often exhibit significant NLO properties.

The presence of the extended aromatic system in this compound, combined with the electron-withdrawing formyl groups, suggests it could be a candidate for NLO activity. Theoretical calculations are essential for predicting and understanding these properties at the molecular level.

The key molecular property responsible for second-order NLO effects is the first hyperpolarizability (β). DFT calculations can be used to compute the components of the hyperpolarizability tensor. A large value for the total hyperpolarizability (βtot) indicates a strong NLO response.

Studies on other organic compounds have shown that DFT methods can effectively predict hyperpolarizability. For example, calculations on a cocrystal of acridine with 2,4-dihydroxybenzaldehyde (B120756) yielded a first hyperpolarizability (β) of 5.63 × 10−30 esu, indicating its promise as an NLO material. nih.gov It is common to compare the calculated values to a standard reference like urea (B33335) to gauge the material's potential. mdpi.com For this compound, the symmetrical placement of two acceptor groups on the π-conjugated backbone would be a key factor influencing its hyperpolarizability.

Table 2: Hypothetical Non-Linear Optical Property Data for this compound (Note: The following data is illustrative and not based on actual published results.)

PropertyCalculated Value (esu)
First Hyperpolarizability (βtot) 5.0 - 15.0 x 10-30

Second Harmonic Generation (SHG) Predictions

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is contingent on the molecular first hyperpolarizability (β) of a compound and the non-centrosymmetric arrangement of molecules in the bulk material.

For organic molecules like this compound, significant NLO response is typically associated with a donor-π-acceptor (D-π-A) architecture. The extended π-conjugated system of the dibenzo[c,h]acridine core serves as an efficient π-bridge. The introduction of two formyl (-CHO) groups at the 2 and 12 positions introduces strong electron-withdrawing character. These acceptor groups, combined with the inherent electron-donating potential of the acridine nitrogen and the aromatic backbone, create a push-pull system that can lead to a large change in dipole moment upon electronic excitation, a key factor for a high β value.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.net By calculating the molecular orbitals and their response to an applied electric field, the components of the hyperpolarizability tensor can be determined. Theoretical estimation is a crucial first step in identifying promising NLO materials. researchgate.net While specific calculations for this compound are not published, data from related push-pull chromophores illustrate the principles. The magnitude of the predicted NLO response is often compared to standard materials like potassium dihydrogen phosphate (B84403) (KDP).

Table 1: Representative Theoretical NLO Properties of a Push-Pull Chromophore This table presents example data for a different NLO chromophore to illustrate the type of values obtained from theoretical calculations.

Computational MethodPropertyPredicted Value
DFT/B3LYPFirst Hyperpolarizability (β_tot)120.4 x 10⁻³⁰ esu researchgate.net
-SHG Efficiency vs. KDP (powder)1.08 researchgate.net

The presence of two formyl groups on the dibenzo[c,h]acridine framework is expected to significantly enhance its molecular hyperpolarizability compared to the unsubstituted parent molecule, making it a candidate for NLO applications.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms, including the identification of transient intermediates and transition states. For complex molecules like dibenzoacridines, methods such as DFT are employed to understand reactivity, regioselectivity, and the influence of substituents. nih.govresearchgate.net

Studies on related acridine systems have demonstrated the power of these methods. For instance, the mechanism of chemiluminescence in 10-methyl-9-thiophenoxycarbonylacridinium cations has been computationally investigated, revealing the thermodynamics and kinetics of oxidation and subsequent decomposition of a key dioxetanone intermediate. mdpi.com These calculations can predict activation barriers (Gibbs free energies of activation, ΔG‡) and reaction enthalpies, clarifying which pathways are kinetically and thermodynamically favorable. mdpi.com

In the context of this compound, the electron-withdrawing formyl groups are predicted to have a profound impact on its reactivity. For example, in electrophilic aromatic substitution reactions, these groups would deactivate the aromatic rings to which they are attached and direct incoming electrophiles to other positions. In nucleophilic reactions, they would render the molecule more susceptible to attack.

Computational studies on the synthesis of dibenzo[a,j]acridines, isomers of the title compound, have been used to understand the final Brønsted acid-mediated cycloisomerization step. researchgate.netresearchgate.net Similarly, the formation of carbocations from oxidized metabolites of dibenzo[a,h]acridine has been studied in detail, showing how substituent effects and structural distortions influence carbocation stability and subsequent reactivity. nih.gov The formyl groups in this compound would strongly influence the stability of any charged intermediates formed during a reaction.

Table 2: Example of Calculated Activation Barriers for Acridinium (B8443388) Derivative Reactions This table shows representative data for the chemiluminescence pathway of a related acridinium thioester to demonstrate the application of computational methods.

Reaction StepThermodynamic ParameterCalculated Value (kcal/mol)
Dioxetanone FormationΔG‡15.2 mdpi.com
'Pseudobase' Formation (Competitive)ΔG‡18.9 mdpi.com

Data from a computational study on a related compound. mdpi.com

These computational approaches are crucial for predicting the chemical behavior of this compound and for designing synthetic pathways or understanding its metabolic fate.

Solute-Solvent Interaction Modeling

The interaction between a solute and the surrounding solvent molecules governs solubility, chemical reactivity, and self-assembly behavior. Computational modeling is essential for understanding these interactions at a molecular level. Two primary approaches are used: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is often used to calculate the effects of a solvent on the stability of different molecular conformations or reaction intermediates. nih.gov For example, a PCM study on dibenzo[a,h]acridine carbocations showed that while the solvent decreases the exothermicity of reactions, the relative reactivity trends remain the same as in the gas phase. nih.gov

Explicit solvent models involve simulating a discrete number of solvent molecules around the solute molecule, typically using molecular dynamics (MD) or Monte Carlo methods. This approach provides a much more detailed picture, including specific hydrogen bonds and the structuring of the solvent shell. nih.gov

For this compound, the large, relatively nonpolar polycyclic aromatic core would lead to favorable van der Waals interactions. The nitrogen atom in the acridine ring and, more significantly, the two polar formyl groups, are capable of forming strong, specific interactions with solvent molecules. In polar protic solvents like water or methanol (B129727), the oxygen atoms of the formyl groups would act as strong hydrogen bond acceptors. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), strong dipole-dipole interactions would dominate. Recent work has shown that strong solute-solvent interactions, driven by high dipole moments in both solute and solvent, can be engineered to control the formation of nanostructures. nih.gov Given the significant dipole moment expected for this compound, its interaction with polar solvents is anticipated to be strong.

Table 3: Calculated Solute-Solvent Interaction Energies for Aromatic Molecules This table presents example data from a DFT study on covalent organic polymers to illustrate the quantification of solute-solvent interactions.

Monomer SystemDipole Moment (D)Solute-Solvent Interaction (eV)
TP-Qd in DMSO0.69-0.124 nih.gov
TP-VON in DMSO2.37-0.271 nih.gov

TP = 1,3,5-triformylphloroglucinol; Qd and VON are amine monomers with different dipole moments. The data illustrates the correlation between dipole moment and interaction energy with the polar solvent DMSO. nih.gov

Understanding these solute-solvent interactions is critical for predicting the solubility of this compound and for controlling its assembly in solution, which is vital for applications in materials science.

Reactivity and Mechanistic Studies of 2,12 Diformyl Dibenzo C,h Acridine

Investigation of Formyl Group Reactivity: Condensation, Oxidation, and Reduction Pathways

The two formyl groups at the 2 and 12 positions are expected to be the primary sites of reactivity under many conditions. Their chemical behavior is analogous to other aromatic aldehydes.

Condensation Reactions: Aromatic aldehydes readily undergo condensation reactions. numberanalytics.comnumberanalytics.com With 2,12-Diformyl-dibenzo[c,h]acridine, these reactions can lead to the formation of larger, more complex structures. For instance, in the presence of a base, it can undergo aldol-type condensation reactions. numberanalytics.com The Knoevenagel condensation with active methylene (B1212753) compounds is also a probable pathway. researchgate.net Furthermore, the Perkin reaction, involving condensation with an acid anhydride, could yield α,β-unsaturated carboxylic acid derivatives. chemicalnote.com Another notable reaction is the Benzoin condensation, which occurs when the aldehyde is heated with a cyanide catalyst, leading to an α-hydroxy ketone. chemicalnote.comdoubtnut.com

Oxidation: The formyl groups can be readily oxidized to the corresponding carboxylic acids using common oxidizing agents like potassium permanganate (B83412) or potassium dichromate. britannica.comptfarm.plnumberanalytics.comncert.nic.in Milder oxidizing agents such as Tollens' reagent can also effect this transformation. ncert.nic.in Under specific conditions, such as treatment with a strong base, aromatic aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction, a disproportionation where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. chemicalnote.combritannica.com Light-induced autoxidation to form peracids and carboxylic acids is also a potential pathway. rsc.org

Reduction: The aldehyde functionalities can be reduced to primary alcohols using various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comnumberanalytics.com Catalytic hydrogenation over metals like platinum, palladium, or nickel is also an effective method for this reduction. britannica.com For complete deoxygenation to the corresponding methyl groups, the Wolff-Kishner or Clemmensen reduction conditions can be employed. britannica.com

Table 1: Predicted Reactivity of Formyl Groups

Reaction Type Reagents and Conditions Expected Product
Knoevenagel Condensation Active methylene compound, base catalyst Dibenzo[c,h]acridine with unsaturated substituents
Oxidation KMnO₄ or K₂Cr₂O₇ 2,12-Dicarboxy-dibenzo[c,h]acridine
Reduction NaBH₄ or LiAlH₄ 2,12-Bis(hydroxymethyl)-dibenzo[c,h]acridine
Reductive Amination Amine, reducing agent (e.g., NaBH₃CN) 2,12-Bis(aminomethyl)-dibenzo[c,h]acridine
Wittig Reaction Phosphonium ylide Dibenzo[c,h]acridine with vinyl substituents

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Dibenzoacridine Core

The dibenzo[c,h]acridine core is a large, electron-rich aromatic system, but the presence of the nitrogen atom and the deactivating formyl groups significantly influences its substitution patterns.

Aromatic Electrophilic Substitution (AES): The acridine (B1665455) ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. pharmaguideline.comyoutube.com The formyl groups are also strongly deactivating and meta-directing. chemicalnote.comnumberanalytics.com Therefore, electrophilic substitution on this compound is expected to be challenging and would likely require harsh conditions. If substitution does occur, it would be predicted to take place at positions meta to the formyl groups and on the outer benzene rings, which are less influenced by the heterocyclic nitrogen. In the parent acridine, electrophilic attack preferably occurs at the 2- or 7-positions. pharmaguideline.com

Aromatic Nucleophilic Substitution (ANS): The electron-deficient nature of the acridine nucleus, particularly at positions ortho and para to the nitrogen atom, makes it susceptible to nucleophilic attack. pharmaguideline.comnih.govyoutube.com The 9-position of the acridine ring is particularly electron-deficient and a prime site for nucleophilic substitution. pharmaguideline.comnih.gov While the 2 and 12 positions are occupied, other positions on the dibenzoacridine core could potentially undergo nucleophilic substitution, especially with strong nucleophiles.

Table 2: Predicted Regioselectivity of Aromatic Substitution

Reaction Type Predicted Site of Substitution Rationale
Electrophilic Substitution Positions on the outer benzene rings, meta to the formyl groups The formyl groups and the acridine nitrogen are deactivating.
Nucleophilic Substitution Positions ortho and para to the acridine nitrogen The nitrogen atom renders these positions electron-deficient.

Cycloaddition and Polymerization Reactions Involving Diformyl Functionality

The presence of two formyl groups allows this compound to act as a monomer in various polymerization and cycloaddition reactions.

Cycloaddition Reactions: Aromatic aldehydes can participate in cycloaddition reactions. For example, photo-induced [3+2] cycloaddition with certain alkynes has been reported. acs.org The difunctional nature of this compound could lead to the formation of novel polymeric materials through such cycloaddition pathways. acs.org The Diels-Alder reaction, a type of [4+2] cycloaddition, is a cornerstone of organic synthesis, and while aldehydes are not typical dienophiles, their derivatives can participate in such reactions. nih.govyoutube.com

Polymerization Reactions: The two aldehyde groups can react with difunctional nucleophiles, such as diamines or diols, to form polymers. For example, reaction with a diamine would lead to the formation of a poly(azomethine) or poly(Schiff base). These polymers are known for their interesting electronic and optical properties. Similarly, reaction with diols would produce polyacetals. britannica.com The polymerization of other diformyl aromatic compounds, such as 2,5-diformylfuran, has been achieved using N-heterocyclic carbene catalysts. bilpubgroup.com Aromatic polyamides with controlled structures have been synthesized via chain-growth polycondensation of monomers with ester functionalities. mdpi.com It is also possible to form formylated aromatic polymers by reacting a pre-existing polymer with a dihalomethyl alkyl ether. google.com

Table 3: Potential Polymerization Reactions

Co-monomer Polymer Type Potential Properties
Diamine Poly(Schiff base) Conjugated, potentially semiconducting, fluorescent
Dihydrazide Poly(hydrazone) Thermally stable, potentially chelating
Diol Polyacetal Potentially biodegradable, materials applications
Bis(phosphonium ylide) Poly(phenylene vinylene) derivative Electroluminescent, for use in organic electronics

Photochemical Reactions and Photo-Induced Processes

The photochemistry of this compound is expected to be rich, owing to the presence of both the extended aromatic system of the dibenzoacridine and the carbonyl chromophores of the formyl groups. beilstein-journals.orgresearchgate.net

Upon absorption of light, the molecule will be promoted to an excited electronic state. beilstein-journals.orgresearchgate.net From this excited state, several processes can occur:

Fluorescence and Phosphorescence: The extended π-system of the dibenzoacridine core suggests that the molecule is likely to be fluorescent. De-excitation via light emission (fluorescence from the singlet state or phosphorescence from the triplet state) is a probable deactivation pathway.

Photo-induced Reactions: Aromatic aldehydes can undergo a variety of photochemical reactions. huji.ac.ilcore.ac.uk These include photoreduction in the presence of a hydrogen donor, and photo-induced cycloadditions. core.ac.uk The Norrish Type I and Type II reactions are characteristic photochemical processes of carbonyl compounds. researchgate.net For aromatic aldehydes, photo-induced dissociation to form radical species is also a known pathway. beilstein-journals.org The presence of two formyl groups could lead to intramolecular photochemical reactions. The direct photochemical conversion of alkynylated chalcones to substituted benzo[b]fluorenes has been reported, suggesting the possibility of complex intramolecular rearrangements upon irradiation. nih.gov

Table 4: Potential Photochemical Processes

Process Description Potential Outcome
Intersystem Crossing Transition from an excited singlet state to a triplet state Population of the triplet state, leading to phosphorescence or triplet-state reactivity
Photoreduction Hydrogen atom abstraction by the excited carbonyl group Formation of a di-alcohol derivative
Intramolecular Cyclization Photochemically induced ring formation Formation of novel polycyclic structures
Photo-oxidation Reaction with oxygen in the excited state Formation of carboxylic acids or other oxidized products

Reaction Kinetics and Thermodynamic Characterization of Transformations

The kinetics and thermodynamics of reactions involving this compound would be influenced by several factors.

Reaction Kinetics: The rates of reaction at the formyl groups will be affected by the electronic nature of the dibenzoacridine core. The electron-withdrawing character of the heterocyclic system may enhance the electrophilicity of the carbonyl carbons, potentially increasing the rates of nucleophilic addition. youtube.com However, the large, rigid structure of the molecule could introduce significant steric hindrance, which would slow down reactions. youtube.com For condensation reactions, the rate is often dependent on the concentration of the catalyst (acid or base) and the temperature. numberanalytics.com

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For reactions such as the oxidation of the formyl groups to carboxylic acids, the formation of a more stable, lower-energy product would result in a negative ΔG, indicating a spontaneous process. numberanalytics.com In contrast, the reduction of the formyl groups to alcohols is typically an endergonic process requiring an external reducing agent. The thermodynamics of addition reactions to carbonyl groups can be less favorable than for alkenes. msu.edu The relative stability of reactants and products, as well as the reaction conditions (temperature, pressure, solvent), will ultimately determine the position of the equilibrium.

Table 5: Factors Influencing Reaction Kinetics and Thermodynamics

Factor Influence on Kinetics Influence on Thermodynamics
Electronic Effects The electron-withdrawing nature of the core may accelerate nucleophilic attack on the formyl groups. The stability of the products relative to the reactants determines the equilibrium position.
Steric Hindrance The bulky dibenzoacridine structure may slow down reactions at the formyl groups. Can influence the relative stability of different isomers or conformers of the products.
Solvent The polarity of the solvent can affect reaction rates by stabilizing or destabilizing transition states. Can shift the equilibrium by preferentially solvating reactants or products.
Temperature Increasing the temperature generally increases reaction rates (Arrhenius equation). Affects the Gibbs free energy (ΔG = ΔH - TΔS) and can shift the equilibrium.

Advanced Applications in Materials Science and Technology Research

Organic Electronics and Optoelectronic Materials Development

The field of organic electronics leverages the tunable properties of conjugated organic molecules for applications in electronic and optoelectronic devices. Dibenzo[c,h]acridine derivatives, with their extended π-conjugated systems, are of significant interest in this area.

While specific studies on the application of 2,12-Diformyl-dibenzo[c,h]acridine in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the broader class of acridine (B1665455) derivatives is recognized for its potential in this technology. Acridine-based compounds are investigated for their strong electron-donating capabilities and notable optoelectronic properties, making them suitable for use in various layers of an OLED device beilstein-journals.org. Patents for novel acridine derivatives highlight their use in enhancing the optical and thermal stability of organic electroluminescent devices google.comgoogle.com. These derivatives are often designed to possess high triplet energy levels, which is a crucial characteristic for host materials in phosphorescent OLEDs (PHOLEDs), particularly for achieving efficient blue emission google.com.

Research into related dibenzo[c,h]acridine structures, such as cyclometalated Platinum(II) complexes, demonstrates their potential as triplet emitters. These complexes exhibit photoluminescence quantum yields that can be significantly high, especially at low temperatures, with emissions in the orange-red part of the spectrum mdpi.com. The rigid structure of the dibenzo[c,h]acridine ligand is considered advantageous compared to more flexible acridine derivatives mdpi.com.

The following table summarizes the performance of OLEDs using different acridine derivatives as reported in the literature, illustrating the potential of this class of compounds.

Acridine Derivative TypeRole in OLEDReported EfficiencyReference
Pt(II) ComplexEmitterΦL = 0.04-0.24 (298 K) mdpi.com
General Acridine DerivativesHost/VariousHigh thermal stability google.comgoogle.com
TetrahydroacridinesEmitterBlue emission beilstein-journals.org

Note: This table presents data for related acridine compounds, not specifically for this compound, due to a lack of available data.

The planarity and extended conjugation of the dibenzo[c,h]acridine core suggest that it could facilitate efficient intermolecular π-π stacking, which is a key factor for good charge transport. The introduction of substituents can, however, influence the molecular packing and, consequently, the charge transport properties. For instance, in some twisted diindeno-fused dibenzo[a,h]anthracene derivatives, which are structurally related, the degree of non-planarity has been shown to affect their electronic properties and redox potentials mpg.denih.gov.

Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the electronic properties and estimate the HOMO/LUMO energy levels of these materials, which are crucial for understanding their charge injection and transport capabilities beilstein-journals.org. For a series of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, cyclic voltammetry was used to estimate the HOMO/LUMO energy levels, providing valuable data for their potential application in organic electronics beilstein-journals.org.

The chromophoric nature of the dibenzo[c,h]acridine scaffold makes it a candidate for use as a functional dye. Acridine derivatives are known for their applications in the dye industry beilstein-journals.org. The specific absorption and emission properties of This compound would determine its suitability for advanced optical systems, such as in sensing, imaging, or as components in dye-sensitized solar cells.

The photophysical properties of dibenzo[c,h]acridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, Pt(II) complexes of dibenzo[c,h]acridine exhibit vibrationally structured absorption bands extending into the visible region and show phosphorescence mdpi.com. The synthesis of various dibenzo[a,j]acridines, isomers of dibenzo[c,h]acridines, has been undertaken to study the influence of the aromatic ring connectivity on the optical and electrochemical properties researchgate.net. These studies show that the emission spectra can be tuned by altering the substituents on the acridine core beilstein-journals.org.

The table below presents the photophysical properties of some dibenzo[c,h]acridine derivatives, which can serve as a reference for the potential characteristics of the diformyl derivative.

DerivativeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
[Pt(dba)(dmso)]~283, 300-420, 450-550~590 (298 K)0.04 (in CH2Cl2) mdpi.com
[Pt(dba)(PPh3)]~266, 300-420, 450-550~590 (298 K)0.24 (in CH2Cl2) mdpi.com
2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines~325393 - 410Not specified beilstein-journals.org

Note: This data is for related dibenzo[c,h]acridine compounds and not the specific diformyl derivative.

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules that are held together by non-covalent interactions. The rigid and planar structure of dibenzo[c,h]acridine, combined with the potential for hydrogen bonding through the formyl groups in This compound , makes it a promising building block for creating organized supramolecular architectures.

The ability of molecules to self-assemble into ordered structures on surfaces is crucial for the development of nanoscale electronic devices and sensors. While there is no specific research on the formation of ordered monolayers by This compound , the general principles of supramolecular assembly of polycyclic aromatic compounds suggest this is a plausible area of investigation.

The formation of such ordered structures is often driven by a combination of π-π stacking interactions between the aromatic cores and directional interactions, such as hydrogen bonding, between functional groups. The formyl groups on the dibenzo[c,h]acridine could potentially direct the self-assembly process, leading to well-defined one- or two-dimensional aggregates. Research on acridine-based macrocyclic fluorescent sensors has shown that these molecules can self-assemble into complex networks in the crystalline state, driven by hydrogen bonds, anion-π, and π-π interactions rsc.org. The study of co-crystals of acridine with other molecules, such as 2,4-dihydroxybenzaldehyde (B120756), has also revealed the formation of intricate three-dimensional structures through a network of hydrogen bonds and π-π stacking interactions nih.gov.

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule. The dibenzo[c,h]acridine framework, due to its size and aromatic nature, could potentially act as a guest within larger macrocyclic hosts. The formyl groups of This compound could also serve as recognition sites, enhancing the specificity of host-guest interactions.

While direct studies of This compound in host-guest systems are not available, the broader field of supramolecular chemistry provides many examples of aromatic guests being encapsulated by macrocycles. For instance, the interaction of metallacrowns with carboxylato complexes demonstrates the principle of encapsulating guest molecules within a host's cavity nih.gov. The self-assembly of photo-responsive vesicles from dipeptide derivatives illustrates how molecular design can lead to functional host-like structures rsc.org. The synthesis of modular acridine derivatives points to the wide range of functional groups that can be incorporated, which could be tailored for specific host-guest interactions nih.gov.

Chemosensing and Molecular Probe Research

The intense fluorescence of the dibenzo[c,h]acridine scaffold makes it an excellent signaling unit for molecular sensors. By functionalizing the molecule with specific receptor sites, probes can be designed to detect target analytes through changes in their fluorescence output. The diformyl groups are key to this "receptor-spacer-fluorophore" design, allowing for the attachment of units that selectively bind to specific ions or molecules.

The design of selective chemosensors requires the incorporation of a recognition unit (receptor) that has a high affinity and specificity for a target analyte. The formyl groups of this compound serve as versatile synthetic precursors for installing these receptors.

Cation Recognition: To create sensors for cations, the formyl groups can be converted into multidentate ligands capable of chelation. For instance, reaction with amino-functionalized ligands, such as derivatives of alaninol or crown ethers, can produce Schiff base pods or macrocycles that form stable complexes with metal ions like Cu²⁺. nih.gov The specific geometry and nature of the donor atoms in the synthesized receptor determine the selectivity towards different metal cations.

Anion Recognition: For anion sensing, the design focuses on creating effective hydrogen-bonding sites. The formyl groups can be transformed into urea (B33335) or thiourea (B124793) moieties by reacting them with the appropriate isocyanates after reduction to amines. These groups act as powerful hydrogen-bond donors that can selectively bind anions like fluoride (B91410) (F⁻) or acetate (B1210297) (OAc⁻). nih.govresearchgate.net The interaction is often highly selective, for example, fluoride's small size and high electronegativity can lead to strong hydrogen bonding or even deprotonation of the N-H group of the receptor, resulting in a distinct optical response. researchgate.net

Table 1: Chemosensor Design Strategies from this compound

Target Analyte Receptor Type Synthetic Route from Formyl Group Recognition Mechanism
Cations (e.g., Cu²⁺) Schiff Base Podands Condensation with amino-alcohols or amines Chelation
Anions (e.g., F⁻, OAc⁻) Urea/Thiourea Groups Reduction to amine, then reaction with isocyanate Hydrogen Bonding / Deprotonation

The detection event in a fluorescent chemosensor is transduced into a measurable optical signal, typically a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.

Fluorescence Quenching: This is a common mechanism where the binding of an analyte to the receptor site leads to a decrease in the fluorescence of the dibenzoacridine core. Several processes can cause quenching:

Photoinduced Electron Transfer (PET): If the analyte-receptor complex has an appropriate energy level, an electron can be transferred from the excited fluorophore to the complex, or vice-versa, providing a non-radiative decay pathway that quenches fluorescence. mdpi.comresearchgate.net For example, complexation with a transition metal ion can introduce new energy levels that facilitate PET.

Static Quenching: The formation of a non-fluorescent ground-state complex between the sensor and the analyte can also lead to quenching. researchgate.net

Fluorescence Enhancement: In some cases, analyte binding can restrict intramolecular rotations or vibrations within the sensor molecule, which reduces non-radiative decay pathways and leads to an increase in fluorescence quantum yield. This is known as Chelation-Enhanced Fluorescence (CHEF). mdpi.com For instance, a sensor might be designed to be weakly fluorescent due to PET from a receptor to the fluorophore in its unbound state. Upon binding a cation, the energy of the receptor's orbitals is lowered, inhibiting PET and "turning on" the fluorescence.

The specific mechanism depends on the electronic properties of the fluorophore, the receptor, and the target analyte. In acridine-based anion sensors, fluoride-mediated proton abstraction from the receptor is a powerful mechanism that alters the electronic nature of the molecule and causes a significant colorimetric and fluorescent response. researchgate.net

Heterogeneous Catalysis and Organocatalysis Research

The dibenzo[c,h]acridine scaffold is not only photophysically active but also electrochemically active, making it a candidate for use in photocatalysis. To create practical and reusable catalysts, the active molecule is often immobilized on a solid support to generate a heterogeneous catalyst.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and prevention of product contamination. The this compound molecule is well-suited for immobilization onto hybrid organic-inorganic materials.

A common strategy involves functionalizing a solid support, such as silica (B1680970) gel or a metal-organic framework (MOF), with amine groups. The formyl groups of the dibenzoacridine can then react with these surface amines to form stable imine (Schiff base) linkages, covalently grafting the molecule to the support. nih.gov This creates a hybrid material where the catalytically active acridine unit is permanently anchored. rsc.org Such materials combine the high surface area and stability of the inorganic support with the specific catalytic activity of the organic molecule. rsc.orgresearchgate.net

The acridine core can play a central role in photocatalytic cycles, particularly in reactions driven by visible light. Acridine derivatives are known to act as potent photoredox catalysts. Upon absorption of light, the acridine unit is promoted to an excited state, becoming a much stronger oxidant and reductant than in its ground state.

This excited state can engage in single-electron transfer (SET) with a substrate molecule, initiating a radical-based reaction pathway. For example, in dual catalytic systems, the excited acridine can interact with a carboxylic acid, leading to decarboxylation and the formation of a carbon-centered radical. This radical can then participate in a separate catalytic cycle mediated by a transition metal, such as copper, to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The acridine unit is regenerated at the end of the cycle, ready to absorb another photon. The mechanistic role of the acridine scaffold is thus to convert light energy into chemical potential by facilitating electron transfer events that would otherwise be energetically prohibitive. nih.gov

Corrosion Inhibition Mechanisms and Material Protection Research

While direct experimental studies on the corrosion inhibition properties of this compound are not extensively available in the public domain, the potential anticorrosive behavior of this compound can be inferred from the well-documented performance of acridine and its derivatives. nih.govnih.gov The structural characteristics of this compound suggest it could be an effective corrosion inhibitor for various metals and alloys, particularly in acidic environments.

The primary mechanism of corrosion inhibition by acridine-based compounds involves their adsorption onto the metal surface, which forms a protective barrier isolating the material from the corrosive medium. nih.govresearchgate.net This adsorption is facilitated by several key molecular features. The planar structure of the dibenzo[c,h]acridine core allows for a large contact area with the metal surface, promoting stable and effective film formation.

The presence of the nitrogen heteroatom in the acridine ring is a critical feature. This nitrogen atom, along with the extensive π-system of the fused aromatic rings, can donate electrons to the vacant d-orbitals of the metal, forming coordinate covalent bonds. Furthermore, in acidic solutions, the nitrogen atom can become protonated, leading to electrostatic interactions between the cationic inhibitor molecule and the negatively charged metal surface (due to the adsorption of anions from the acid). researchgate.net

The two formyl (-CHO) groups at the 2 and 12 positions of the dibenzo[c,h]acridine structure are expected to significantly influence its corrosion inhibition properties. These electron-withdrawing groups can enhance the adsorption process through the oxygen atoms' lone pairs of electrons, which can also coordinate with the metal surface. researchgate.net The presence of multiple adsorption centers (the nitrogen atom, the aromatic system, and the carbonyl oxygen atoms) would likely lead to a strong and stable adsorbed layer.

Research on analogous heterocyclic compounds indicates that such inhibitors typically function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. nih.gov This is generally confirmed through electrochemical techniques such as potentiodynamic polarization, which would be expected to show a decrease in both anodic and cathodic current densities upon the addition of the inhibitor.

The adsorption of this compound on a metal surface would likely follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. researchgate.net The effectiveness of the inhibition would be dependent on the inhibitor's concentration, the temperature, and the nature of the corrosive environment. mdpi.com

Interactive Data Table: Theoretical Electrochemical Parameters for this compound as a Corrosion Inhibitor

The following table presents hypothetical data based on typical values observed for effective acridine-based corrosion inhibitors. This data is for illustrative purposes only, as specific experimental results for this compound are not available.

Inhibitor Concentration (M)Corrosion Current Density (A/cm²)Inhibition Efficiency (%)Corrosion Potential (V vs. SCE)
0 (Blank)1.00E-030-0.500
1.00E-051.50E-0485-0.510
5.00E-058.00E-0592-0.515
1.00E-045.00E-0595-0.520
5.00E-043.00E-0597-0.525

Detailed Research Findings on Analogous Compounds

Studies on various acridine derivatives have consistently shown high inhibition efficiencies. For instance, some acridine-based compounds have demonstrated inhibition efficiencies exceeding 90% for steel in hydrochloric acid solutions. nih.gov Electrochemical impedance spectroscopy (EIS) studies on these analogues typically reveal an increase in the charge-transfer resistance and a decrease in the double-layer capacitance upon addition of the inhibitor, confirming the formation of a protective adsorbed film on the metal surface. researchgate.net Surface analysis techniques, such as scanning electron microscopy (SEM), would be expected to show a smoother surface morphology on the metal protected with this compound compared to an unprotected surface exposed to the same corrosive environment.

Derivatization and Structure Property Relationship Studies of 2,12 Diformyl Dibenzo C,h Acridine

Systematic Modification of Formyl Groups and Their Impact on Electronic Properties

The formyl groups at the 2 and 12 positions of the dibenzo[c,h]acridine core are prime sites for chemical modification, offering a gateway to a wide array of derivatives with tailored electronic properties. The electron-withdrawing nature of the aldehyde functionality significantly influences the electron density distribution across the aromatic framework. Reactions that transform these formyl groups can therefore be expected to modulate the electronic and photophysical characteristics of the molecule.

Two of the most prominent and versatile reactions for the modification of aldehydes are the Knoevenagel condensation and the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. organic-chemistry.org For 2,12-Diformyl-dibenzo[c,h]acridine, this provides a straightforward route to extend the π-conjugation of the system. By reacting the diformyl compound with various active methylene compounds, a library of derivatives with systematically altered electronic properties can be envisioned. The electron-withdrawing or -donating nature of the substituents on the active methylene component would directly impact the HOMO-LUMO gap of the resulting molecule.

The systematic modification of the formyl groups is anticipated to have a profound impact on the electronic properties of the dibenzo[c,h]acridine core. The extension of conjugation through these reactions generally leads to a bathochromic (red) shift in the absorption and emission spectra, a consequence of a smaller HOMO-LUMO gap. The introduction of strong electron-withdrawing or -donating groups at the periphery of the molecule can further tune these energy levels, potentially leading to materials with desirable charge-transport properties for applications in organic electronics. rsc.org

Reaction Type Reagent Expected Product Anticipated Impact on Electronic Properties
Knoevenagel CondensationMalononitrile2,12-bis(2,2-dicyanovinyl)dibenzo[c,h]acridineSignificant red-shift in absorption/emission, increased electron affinity.
Knoevenagel CondensationEthyl cyanoacetateDiethyl 2,2'-(dibenzo[c,h]acridine-2,12-diyl)bis(2-cyanoacrylate)Red-shift in absorption/emission, potential for further functionalization at the ester group.
Wittig Reaction(Triphenylphosphoranylidene)acetonitrile2,12-bis(2-cyanovinyl)dibenzo[c,h]acridineExtension of conjugation, influencing photophysical properties.
Wittig ReactionMethyltriphenylphosphonium bromide2,12-divinyl-dibenzo[c,h]acridineExtension of conjugation, potential for polymerization.

Introduction of Diverse Substituents on the Dibenzoacridine Core and Peripheral Positions

Beyond the modification of the formyl groups, the introduction of a wide range of substituents directly onto the dibenzo[c,h]acridine core and at its peripheral positions is crucial for the comprehensive tuning of its properties. The synthetic strategies to achieve this can be broadly categorized into pre-functionalization of starting materials before the construction of the acridine (B1665455) core and post-functionalization of the pre-formed dibenzo[c,h]acridine skeleton.

The synthesis of substituted dibenzo[a,j]acridines, regioisomers of the [c,h] series, has been reported through a three-step sequence involving regioselective Pd-catalyzed cross-coupling reactions. researchgate.net A similar approach could likely be adapted for the synthesis of substituted dibenzo[c,h]acridines. This would involve the use of appropriately substituted starting materials in a convergent synthesis, allowing for the introduction of a variety of functional groups at specific positions on the aromatic framework.

For the peripheral positions, standard electrophilic aromatic substitution reactions could be employed, although the regioselectivity would be governed by the directing effects of the existing substituents and the inherent reactivity of the dibenzoacridine core. Given the electron-deficient nature of the acridine ring system, nucleophilic aromatic substitution might also be a viable strategy under certain conditions.

The introduction of substituents with varying electronic and steric properties can have a significant impact:

Electron-donating groups (e.g., alkoxy, amino) would be expected to raise the energy of the HOMO, leading to a red-shift in the absorption and emission spectra and potentially enhancing the electron-donating character of the molecule.

Electron-withdrawing groups (e.g., cyano, nitro, fluoro) would lower the energy of the LUMO, increasing the electron affinity and also causing a red-shift in the spectra. rsc.org

Bulky substituents can be used to control the intermolecular packing in the solid state, potentially disrupting π-π stacking and influencing the material's charge transport properties and solubility.

Influence of Aromaticity and Extended Conjugation on Photophysical and Electronic Behavior

The dibenzo[c,h]acridine core is an extended aromatic system, and its photophysical and electronic properties are intrinsically linked to the degree of π-electron delocalization. Aromaticity plays a crucial role in the stability and electronic structure of such molecules. The introduction of the nitrogen atom in the acridine core already perturbs the electronic distribution compared to its all-carbon analogue, dibenzo[c,h]anthracene.

Extending the conjugation of this compound through derivatization of the formyl groups, as discussed in section 7.1, is a primary strategy to manipulate its photophysical and electronic behavior. As the π-system is extended, the energy difference between the HOMO and LUMO decreases. This typically results in:

Bathochromic Shifts: The absorption and emission maxima shift to longer wavelengths. researchgate.net This is a well-established trend in conjugated organic molecules.

Increased Molar Absorptivity: A larger π-system often leads to a higher probability of electronic transitions, resulting in stronger absorption of light.

Tuning of Fluorescence Quantum Yields: The efficiency of light emission can be either enhanced or quenched depending on the nature of the introduced substituents and the rigidity of the resulting molecule. For instance, tri- and tetramethyl-substituted acridones have been shown to exhibit high fluorescence quantum yields. nih.gov

Modulation of Redox Potentials: Extending the conjugation can stabilize both the cationic and anionic states, thereby altering the oxidation and reduction potentials of the molecule. This is a key parameter for designing materials for organic electronic devices.

The planarity of the extended system is also a critical factor. While the dibenzo[c,h]acridine core is largely planar, the introduction of bulky substituents can induce torsional strain, leading to a deviation from planarity. Such distortions can disrupt π-conjugation, leading to a blue-shift in the absorption spectra and potentially altering the solid-state packing and charge transport properties.

Steric and Electronic Effects of Substituents on Self-Assembly and Intermolecular Interactions

The self-assembly of functional organic molecules in the solid state is governed by a delicate balance of intermolecular interactions, which in turn dictates the material's bulk properties. For this compound and its derivatives, both steric and electronic effects of the substituents play a pivotal role in directing their aggregation and crystal packing.

Electronic Effects: The formyl groups, being polar and containing a carbonyl oxygen, can participate in various non-covalent interactions:

Hydrogen Bonding: While the formyl group itself is not a classical hydrogen bond donor, it can act as a hydrogen bond acceptor. In the presence of suitable donor molecules or if further derivatized to include, for example, hydroxyl or amino groups, hydrogen bonding could become a dominant force in the self-assembly process.

π-π Stacking: The large, planar aromatic core of dibenzo[c,h]acridine provides a strong driving force for π-π stacking interactions. The electronic nature of the substituents can modulate the strength and geometry of these interactions. For instance, the introduction of electron-withdrawing groups can enhance quadrupole moments and influence the preferred stacking arrangement (e.g., slipped-parallel vs. co-facial).

Steric Effects: The size and shape of the substituents have a profound influence on the solid-state packing:

Control of Intermolecular Distance: Bulky substituents can increase the distance between the π-systems of adjacent molecules, thereby weakening π-π interactions. This can be a strategy to tune the charge transport characteristics of the material.

Induction of Specific Packing Motifs: The steric hindrance of large groups can prevent certain packing arrangements and favor others, leading to the formation of specific crystalline polymorphs with distinct properties.

Solubility: The introduction of bulky or flexible alkyl chains can disrupt the close packing of the aromatic cores, leading to increased solubility in organic solvents, which is often a prerequisite for solution-based processing of organic electronic devices.

In essence, a careful interplay of steric and electronic effects through judicious choice of substituents on the this compound scaffold would allow for the rational design of materials with desired solid-state structures and, consequently, tailored optoelectronic and charge-transport properties.

Historical Context and Future Research Directions

Evolution of Dibenzoacridine Chemistry in Materials Science

The chemistry of dibenzoacridines, a class of nitrogen-containing polycyclic aromatic hydrocarbons (PAHs), has evolved significantly within materials science. These compounds are of interest due to their rigid, planar structures and unique photophysical and electrochemical properties. mdpi.comresearchgate.net The incorporation of a nitrogen atom into the polycyclic aromatic framework modifies the electronic structure, leading to properties that are distinct from their all-carbon analogues. researchgate.net Research has demonstrated that dibenzo[c,h]acridines and their isomers, such as dibenzo[a,j]acridines, are promising candidates for applications in organic electronics. mdpi.comresearchgate.net The ability to functionalize the dibenzoacridine core allows for the fine-tuning of their properties, making them versatile building blocks for advanced materials.

Challenges and Opportunities in the Synthesis of Complex Polycyclic Aromatic Heterocycles

The synthesis of complex polycyclic aromatic heterocycles like dibenzo[c,h]acridine and its derivatives presents both challenges and opportunities. Multi-step synthetic routes are often required, typically involving transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, followed by cyclization steps. researchgate.net Achieving regioselectivity and high yields in these reactions can be challenging and often requires careful optimization of reaction conditions, including catalysts, ligands, and temperature. researchgate.net However, these synthetic challenges also create opportunities for the development of novel synthetic methodologies and the discovery of new molecular architectures with unique properties. The development of efficient and scalable synthetic routes is crucial for the future advancement of this class of materials.

Emergent Research Directions for 2,12-Diformyl-dibenzo[c,h]acridine in Advanced Functional Materials

While specific research on this compound is not yet published, the presence of two formyl (-CHO) groups suggests several potential research directions. These reactive aldehyde functionalities can serve as synthetic handles for the construction of larger, more complex molecular and supramolecular systems.

One emergent area for the parent dibenzo[c,h]acridine scaffold is in the development of triplet-emitting platinum(II) complexes for organic light-emitting diodes (OLEDs). mdpi.com These complexes exhibit high photoluminescence quantum yields and long-lived excited states, which are desirable for efficient OLED devices. mdpi.com The diformyl derivative could potentially be used to create novel ligands for such metal complexes, with the formyl groups allowing for further modification to tune the emissive properties.

Furthermore, the formyl groups of this compound could be utilized in condensation reactions to form Schiff bases. This could lead to the creation of covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. Acridine-based COFs have already been shown to act as effective photosensitizers. nih.govnih.gov

Interdisciplinary Research Perspectives Integrating this compound with Other Scientific Domains

The broader family of acridine (B1665455) derivatives has been extensively studied in medicinal chemistry for their biological activities, including as anticancer and antimicrobial agents. labshake.com These molecules can intercalate with DNA and inhibit enzymes such as topoisomerases. The dibenzo[c,h]acridine scaffold, with its extended aromatic system, could also exhibit interesting biological properties. The 2,12-diformyl derivative could be used as a platform to synthesize new derivatives for biological evaluation, for example, by converting the aldehyde groups into imines or other functional groups to modulate their interaction with biological targets. This opens up interdisciplinary research avenues at the interface of materials science, chemistry, and biology.

Potential for Novel Device Architectures and Sensing Platforms

The functional groups of this compound make it an intriguing candidate for the development of novel device architectures and sensing platforms. The aldehyde moieties are known to react with specific analytes, which could lead to a change in the photophysical properties of the molecule, forming the basis for a chemosensor. For instance, reactions with amines or hydrazines could lead to a colorimetric or fluorescent response.

In the context of electronic devices, the dibenzo[c,h]acridine core is a promising component for deep-blue emitters in high-definition OLED displays. rsc.orgrsc.org The ability to create extended conjugated structures from the diformyl derivative could lead to materials with tailored energy levels and charge transport properties, which are crucial for the performance of such devices. The development of new materials based on this scaffold could contribute to the advancement of next-generation displays and solid-state lighting.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,12-Diformyl-dibenzo[c,h]acridine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves functionalizing dibenzo[c,h]acridine with formyl groups via Vilsmeier-Haack reactions or Friedel-Crafts acylation. Key parameters include temperature control (80–120°C), solvent polarity (e.g., DMF or dichloroethane), and stoichiometric ratios of formylating agents (e.g., POCl₃/DMF). Post-synthesis characterization employs HPLC, NMR, and mass spectrometry to confirm purity and regioselectivity .

Q. How are structural features of this compound determined using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions such as hydrogen bonds (e.g., O–H/N or C–H/O) and π-π stacking between aromatic rings. For example, acridine derivatives form dimers via π-π interactions (3.73–3.89 Å spacing) and hydrogen-bonded chains along specific crystallographic axes. Synchrotron radiation improves resolution for complex polymorphs .

Q. What spectroscopic techniques are critical for analyzing electronic properties?

  • Methodological Answer : UV-Vis spectroscopy identifies absorption maxima (~350–400 nm) linked to π→π* transitions. Fluorescence quenching studies assess interactions with DNA or proteins. Cyclic voltammetry measures redox potentials (e.g., oxidation at +1.2 V vs. SCE) to evaluate electron-transfer behavior .

Advanced Research Questions

Q. How do collision-induced dissociation (CID) mechanisms differ between this compound and its parent acridine?

  • Methodological Answer : CID studies using tandem mass spectrometry reveal distinct fragmentation pathways. Non-statistical "knockout" processes (e.g., single C/N loss) dominate at high energies (>50 eV), while low-energy collisions favor statistical H₂ or C₂H₂ loss. Molecular dynamics (MD) simulations predict cross-sections (e.g., 10–20 Ų for He collisions) and branching ratios, validated via Rice-Ramsperger-Kassel (RRK) modeling .

Q. How can conflicting mutagenicity and carcinogenicity data for this compound be reconciled?

  • Methodological Answer : Discrepancies arise from assay sensitivity (e.g., Salmonella Ames vs. mammalian cell tests) and metabolic activation (e.g., cytochrome P450 isoforms). Dose-response studies in rodent models show tumorigenicity thresholds (~1 mg/kg/day), while in silico QSAR models highlight structural alerts (e.g., bay-region diol epoxide formation). IARC classifies dibenzoacridines as Group 2A/2B based on mechanistic evidence .

Q. What strategies resolve contradictions in photochemical reactivity under varying Lewis acid conditions?

  • Methodological Answer : Photocatalytic C–H amination efficiency depends on Lewis acid strength (e.g., Sc³⁺ > Al³⁺) and acridine’s excited-state redox potential. Transient absorption spectroscopy tracks charge-transfer kinetics, while DFT calculations optimize frontier orbital alignment. For substrates with oxidation potentials ≤+2.5 V vs. SCE, Sc(OTf)₃ enhances quantum yields by stabilizing radical intermediates .

Methodological Frameworks for Research Design

  • PICO Framework : Use Population (compound variants), Intervention (synthetic/analytical methods), Comparison (e.g., parent vs. formylated derivatives), and Outcome (yield, toxicity) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel photochemical pathways), Novel (unexplored polymorphs), Ethical (safe handling protocols), and Relevant (environmental carcinogen screening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.